molecular formula C6H8BrN3O2 B12983710 Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B12983710
M. Wt: 234.05 g/mol
InChI Key: BFAMROBZOHMIGT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 2-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

  • Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-iodo-2-methyl-2H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-fluoro-2-methyl-2H-1,2,3-triazole-4-carboxylate

Comparison: Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

ethyl 5-bromo-2-methyltriazole-4-carboxylate

InChI

InChI=1S/C6H8BrN3O2/c1-3-12-6(11)4-5(7)9-10(2)8-4/h3H2,1-2H3

InChI Key

BFAMROBZOHMIGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1Br)C

Origin of Product

United States

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